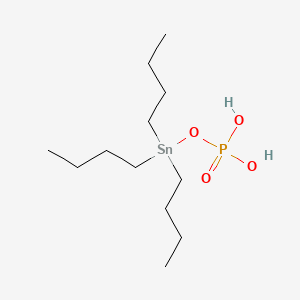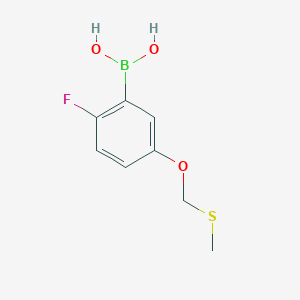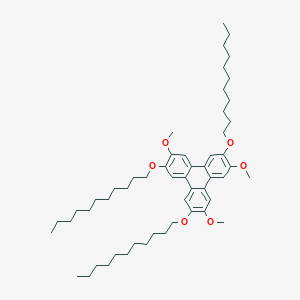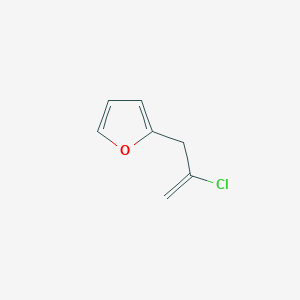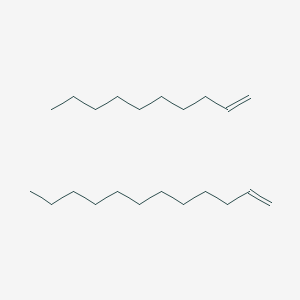![molecular formula C16H26OSi2 B12640634 3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one CAS No. 920984-28-7](/img/structure/B12640634.png)
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one is a chemical compound that features both dimethyl(phenyl)silyl and trimethylsilyl groups attached to a pent-4-en-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one typically involves the use of silylating agents and specific reaction conditions to introduce the silyl groups onto the pent-4-en-2-one structure. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl-protected ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with silyl protection.
Biology: The compound can be used in the study of biological systems where silyl groups play a role in molecular interactions.
Industry: Used in the production of materials with specific properties, such as increased resistance to degradation or enhanced mechanical strength.
Mécanisme D'action
The mechanism by which 3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one exerts its effects involves the interaction of the silyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, as well as its ability to participate in chemical reactions. The pathways involved may include the formation of intermediate species that facilitate the desired transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisopropyl[(trimethylsilyl)ethynyl]silane: Another compound featuring silyl groups, used in similar applications.
3,3-Dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol: A structurally related compound with different functional groups.
Uniqueness
3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one is unique due to the presence of both dimethyl(phenyl)silyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This dual silyl functionality allows for versatile applications in various fields, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
920984-28-7 |
|---|---|
Formule moléculaire |
C16H26OSi2 |
Poids moléculaire |
290.55 g/mol |
Nom IUPAC |
3-[dimethyl(phenyl)silyl]-5-trimethylsilylpent-4-en-2-one |
InChI |
InChI=1S/C16H26OSi2/c1-14(17)16(12-13-18(2,3)4)19(5,6)15-10-8-7-9-11-15/h7-13,16H,1-6H3 |
Clé InChI |
APQQOZGZODKMOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C=C[Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


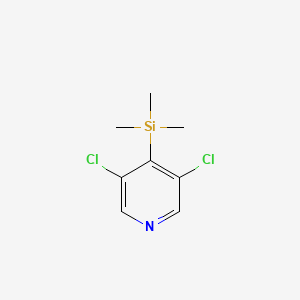
![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)
